molecular formula C18H21NO B11849678 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 90136-96-2

4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11849678
CAS No.: 90136-96-2
M. Wt: 267.4 g/mol
InChI Key: HOOJSQVECAIJPA-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxybenzyl group attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzyl ring, using reagents like bromine or nitric acid.

    Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol derivative.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting neurological disorders and cancer.

    Pharmacology: The compound is studied for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a modulator of biological processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and modulating mood and behavior. The compound’s effects on cellular pathways are mediated through its binding to these receptors, leading to downstream signaling events that alter cellular function.

Comparison with Similar Compounds

Similar compounds to 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and N-benzylphenethylamines. Some notable examples are:

Properties

CAS No.

90136-96-2

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-[(2-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO/c1-19-12-15-8-3-5-9-17(15)16(13-19)11-14-7-4-6-10-18(14)20-2/h3-10,16H,11-13H2,1-2H3

InChI Key

HOOJSQVECAIJPA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3OC

Origin of Product

United States

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